molecular formula C19H34O2 B035030 2-tetradec-9-ynoxyoxane CAS No. 19754-59-7

2-tetradec-9-ynoxyoxane

Cat. No.: B035030
CAS No.: 19754-59-7
M. Wt: 294.5 g/mol
InChI Key: XVYMXOGWTFACKK-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is characterized by the presence of a long alkyne chain attached to the tetrahydropyran ring, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents are often used.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development . Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is unique due to its long alkyne chain, which imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and drug development.

Properties

CAS No.

19754-59-7

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

2-tetradec-9-ynoxyoxane

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3

InChI Key

XVYMXOGWTFACKK-UHFFFAOYSA-N

SMILES

CCCCC#CCCCCCCCCOC1CCCCO1

Canonical SMILES

CCCCC#CCCCCCCCCOC1CCCCO1

19754-59-7

Synonyms

Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7.4 g of compound IV, 1.0 g lithium amide, and 50 ml of dry, purified dioxane was stirred and refluxed 3.5 hours under nitrogen, cooled, 4.5 g of n-butyl bromide was added dropwise and the refluxing and stirring continued for 20 hours more. The mixture was chilled in an icebath, diluted with 60 ml of water and the layers separated. The aqueous layer was extracted three times with ether, the combined organic phase was washed three times with saturated NaCl solution, the solvents were evaporated and the residue distilled to give 3.2 g (36%) of compound V which boiled at 120°-123° (0.03 mm), ND25 1.4634.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
36%

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